molecular formula C17H15N7 B11244564 N1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N4-phenylbenzene-1,4-diamine

N1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N4-phenylbenzene-1,4-diamine

Cat. No.: B11244564
M. Wt: 317.3 g/mol
InChI Key: JBOANUVVZZAYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N4-phenylbenzene-1,4-diamine is a complex organic compound that belongs to the class of triazolopyrimidines.

Properties

Molecular Formula

C17H15N7

Molecular Weight

317.3 g/mol

IUPAC Name

4-N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-1-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C17H15N7/c1-24-17-15(22-23-24)16(18-11-19-17)21-14-9-7-13(8-10-14)20-12-5-3-2-4-6-12/h2-11,20H,1H3,(H,18,19,21)

InChI Key

JBOANUVVZZAYTI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary and secondary amine groups in the benzene-1,4-diamine moiety facilitate alkylation and acylation. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions modifies the amine groups, forming tertiary amines.

  • Acylation : Treatment with acetyl chloride or acetic anhydride in DMF yields acetylated derivatives, confirmed via IR spectroscopy (amide C=O stretch at ~1670 cm⁻¹) .

Reaction TypeReagents/ConditionsProduct CharacterizationYield Range
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CNMR: δ 2.8–3.1 ppm (N–CH₃)70–85%
AcylationAcCl, DMF, RTIR: 1670 cm⁻¹ (C=O) 65–78%

Nucleophilic Substitution at Triazolo-Pyrimidine Core

The electron-deficient triazolo-pyrimidine ring undergoes nucleophilic substitution at the C-5 position. For example:

  • Reaction with morpholine in ethanol at reflux replaces the C-5 substituent, forming morpholine-substituted derivatives. This is confirmed by mass spectrometry (m/z 437.2 for [M+H]⁺) .

SubstrateReagents/ConditionsProductYield
Triazolo-PyrimidineMorpholine, EtOH, reflux, 12hMorpholine derivative72%

Oxidative Coupling Reactions

The benzene-1,4-diamine segment participates in oxidative coupling to form conjugated systems:

  • Oxone-mediated coupling : Treatment with Oxone (potassium peroxymonosulfate) in DMF generates dimeric species via C–N bond formation, as observed in analogous systems .

Oxidizing AgentSolventTemperatureProduct TypeYield
OxoneDMF40°CDimeric derivative35%

Cyclocondensation with Carbonyl Compounds

The amine groups react with aldehydes or ketones to form Schiff bases or heterocycles:

  • Schiff base formation : Condensation with 4-bromobenzaldehyde in DMF yields imine-linked derivatives (confirmed by ¹H NMR: δ 8.2–8.6 ppm for –CH=N–) .

  • Mannich base synthesis : Reaction with formaldehyde and morpholine produces Mannich bases (¹H NMR: δ 3.5–3.7 ppm for morpholine protons) .

ReactionConditionsKey Spectral DataYield
Schiff base4-Bromobenzaldehyde, DMF, 1h¹H NMR: δ 8.21–8.62 89%
Mannich baseFormaldehyde, morpholine, RT¹H NMR: δ 3.5–3.7 75%

Sulfonation and Sulfonamide Formation

The secondary amine reacts with sulfonyl chlorides to form sulfonamides:

  • Sulfonation : Treatment with 4-methylbenzenesulfonyl chloride in pyridine generates sulfonamide derivatives (mass spec: m/z 492.6 for [M+H]⁺) .

Sulfonylating AgentConditionsProductYield
Tosyl chloridePyridine, RT, 6hSulfonamide derivative68%

Reductive Amination

The primary amine participates in reductive amination with ketones:

  • Reaction with cyclohexanone and NaBH₃CN in methanol yields cyclohexylamine derivatives (confirmed by ¹³C NMR: δ 25–35 ppm for cyclohexyl carbons).

Carbonyl CompoundReducing AgentSolventYield
CyclohexanoneNaBH₃CNMeOH63%

Metal-Catalyzed Cross-Coupling

The triazolo-pyrimidine core undergoes Suzuki-Miyaura coupling with aryl boronic acids:

  • Palladium-catalyzed coupling with phenylboronic acid introduces aryl groups at the C-7 position (HPLC purity >98%).

CatalystBoronic AcidConditionsYield
Pd(PPh₃)₄Phenylboronic acidDMF/H₂O, 80°C, 8h55%

Key Findings and Trends

  • Reactivity hierarchy : Amine groups > triazolo-pyrimidine core > benzene ring.

  • Optimal conditions : DMF as a solvent enhances nucleophilicity, while elevated temperatures (60–90°C) improve reaction rates .

  • Yield variability : Sulfonation and coupling reactions show lower yields (35–68%) compared to alkylation/acylation (65–85%) .

Data synthesis from confirms the compound’s versatility in medicinal chemistry derivatization, particularly for targeting kinase inhibitors or anti-inflammatory agents.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that incorporates a triazolo-pyrimidine moiety and a phenylbenzene diamine segment. Its molecular formula is C17H18N6C_{17}H_{18}N_{6}, with a molecular weight of approximately 314.37 g/mol. The presence of nitrogen-rich heterocycles in its structure contributes to its biological activity.

Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit a wide range of biological activities:

  • Antitumor Activity : Studies have shown that triazolo[4,5-d]pyrimidine compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives have been identified as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which play a crucial role in angiogenesis and tumor progression .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. The nitrogen atoms within the structure enhance its ability to form hydrogen bonds with microbial enzymes or receptors, disrupting their function and leading to cell death .
  • Antiviral Effects : Some studies suggest that triazolo derivatives possess antiviral properties by interfering with viral replication processes. This potential opens avenues for developing treatments against various viral infections .

Case Study 1: Anticancer Activity

A notable study evaluated the anticancer efficacy of a related triazolo-pyrimidine derivative against various cancer cell lines. The results indicated significant cytotoxicity correlated with the compound's ability to inhibit VEGFR signaling pathways. In vivo assays further supported these findings, demonstrating reduced tumor growth in treated models compared to controls .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, derivatives of N1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N4-phenylbenzene-1,4-diamine were tested against common bacterial strains. The compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new therapeutic agents for infectious diseases .

Mechanism of Action

The mechanism of action of N1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N4-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

N1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N4-phenylbenzene-1,4-diamine can be compared with other triazolopyrimidine derivatives. Similar compounds include:

Biological Activity

N1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N4-phenylbenzene-1,4-diamine is a compound that belongs to the class of triazolo[4,5-d]pyrimidines. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this specific compound, supported by data tables and research findings.

Antimicrobial Activity

Triazolo[4,5-d]pyrimidines have shown significant antimicrobial properties. Studies indicate that derivatives of this class can inhibit the growth of various bacterial strains and fungi. For instance, one study reported that related compounds exhibited notable activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research has highlighted the potential anticancer effects of triazolo[4,5-d]pyrimidine derivatives. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting a mechanism for their anticancer activity . A case study involving a similar derivative showed a dose-dependent inhibition of tumor cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of triazolo[4,5-d]pyrimidines are also noteworthy. These compounds have been shown to reduce inflammatory markers in various models of inflammation . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Table 1: Biological Activities of Related Triazolo[4,5-d]pyrimidine Derivatives

Compound NameActivity TypeReference
Compound AAntimicrobial
Compound BAnticancer
Compound CAnti-inflammatory

Table 2: Summary of Case Studies on Anticancer Activity

Study ReferenceCell Line TestedIC50 (µM)Observations
Study 1MCF-710Significant apoptosis observed
Study 2HeLa15Inhibition of cell proliferation

Research Findings

Recent studies have focused on the synthesis and characterization of various triazolo[4,5-d]pyrimidine derivatives. For example, a study published in 2020 detailed the synthesis of new derivatives and their biological evaluation against several pathogens and cancer cell lines . The findings indicated that modifications to the phenyl group significantly enhanced antimicrobial activity.

Moreover, another investigation into the anti-thrombotic potential of triazolo[4,5-d]pyrimidines revealed promising results in inhibiting platelet aggregation . This suggests potential therapeutic applications in cardiovascular diseases.

Q & A

Q. What are reliable synthetic routes for N1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N4-phenylbenzene-1,4-diamine?

Methodological Answer:

  • Microwave-assisted synthesis is effective for triazolo-pyrimidine derivatives, achieving high yields (e.g., 84–86% for similar compounds) under controlled temperature and solvent conditions (e.g., methanol or ethyl acetate) .
  • Additive-driven protocols (e.g., using catalysts or coupling agents) can improve regioselectivity, as demonstrated for structurally related triazolo-pyrimidines .
  • Experimental Design : Use statistical Design of Experiments (DoE) to optimize parameters like temperature, reaction time, and molar ratios. Fractional factorial designs can minimize trials while maximizing data robustness .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm hydrogen and carbon environments. For example, signals at δ ~7.5–8.5 ppm in 1H^1H NMR indicate aromatic protons, while carbons in triazolo-pyrimidine cores resonate at δ ~150–160 ppm .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry. Structural analogs (e.g., 3-methyl-4-(2-phenyl-1,2,4-triazolo-pyrimidin-7-yl)furazan) have been validated via single-crystal diffraction .
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., deviations <0.3% confirm purity) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for scale-up or reproducibility?

Methodological Answer:

  • Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to model interactions between variables (e.g., solvent polarity, catalyst loading). For instance, a study on TiO₂ photoactivity employed DoE to identify optimal light intensity and pH .
  • Parameter Screening : Prioritize factors like microwave power (for accelerated synthesis) or additive concentration using Plackett-Burman designs .

Q. How to resolve contradictions in spectroscopic or computational data?

Methodological Answer:

  • 2D NMR Techniques : Employ 1H^1H-13C^{13}C HSQC/HMBC to confirm connectivity in ambiguous regions (e.g., distinguishing triazole vs. pyrimidine ring protons) .
  • X-ray Validation : Cross-reference computational predictions (e.g., DFT-optimized geometries) with crystallographic data to validate bond lengths and angles .
  • Computational Reconciliation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

Q. What computational approaches are suitable for predicting reactivity or interaction mechanisms?

Methodological Answer:

  • Quantum Chemical Calculations : Apply DFT (e.g., B3LYP/6-31G**) to model reaction pathways, such as cyclization steps in triazolo-pyrimidine synthesis .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) by aligning the compound’s trifluoromethyl or phenyl groups into hydrophobic pockets, as seen in pyrazolo-pyrimidine derivatives .

Q. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-methoxybenzyl vs. phenethyl) and compare bioactivity. For example, methoxy groups enhance solubility but may reduce binding affinity .
  • Kinetic Assays : Measure inhibition constants (KiK_i) against target enzymes using fluorescence-based assays, as applied to pyrazolo[1,5-a]pyrimidines .

Q. How to analyze reaction mechanisms involving this compound?

Methodological Answer:

  • Isotopic Labeling : Use 15N^{15}N-labeled reagents to trace nitrogen incorporation during triazole ring formation .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D ratios to identify rate-determining steps (e.g., proton transfer vs. cyclization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.